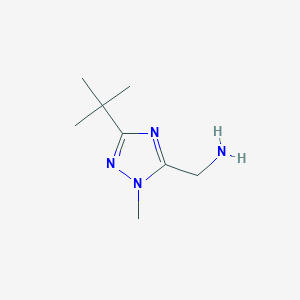

(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine

Description

Properties

Molecular Formula |

C8H16N4 |

|---|---|

Molecular Weight |

168.24 g/mol |

IUPAC Name |

(5-tert-butyl-2-methyl-1,2,4-triazol-3-yl)methanamine |

InChI |

InChI=1S/C8H16N4/c1-8(2,3)7-10-6(5-9)12(4)11-7/h5,9H2,1-4H3 |

InChI Key |

TXWWGUVHOHJEAB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=NN(C(=N1)CN)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the cyclization of suitable precursors that introduce the triazole ring with the desired substituents. A common approach includes the reaction of tert-butyl hydrazine with methyl isocyanate or related intermediates, followed by cyclization under basic conditions to form the 1,2,4-triazole core bearing the tert-butyl and methyl substituents.

Detailed Reaction Conditions and Reagents

-

- tert-Butyl hydrazine

- Methyl isocyanate (or equivalent isocyanate derivatives)

-

- Base catalysts such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3)

- Temperature range: 50–80 °C to optimize yield

- Solvent systems: Often polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are used to facilitate cyclization

-

- Continuous flow reactors are employed for better control of reaction parameters, improving yield and purity while enhancing safety and minimizing human error.

Alternative Synthetic Routes

A two-stage one-pot synthetic strategy has been reported for related triazole derivatives, which may be adapted for this compound. This involves:

- Initial formation of a chloromethyl-triazole intermediate via condensation and cyclization.

- Subsequent N-alkylation and N1-methylation steps using reagents such as iodomethane and potassium carbonate in DMF.

This method allows for efficient synthesis with good control over impurities and high selectivity for methylation at the N1 position of the triazole ring.

Purification and Yield Optimization

- Impurities such as N2-methylation by-products can be minimized by controlling reaction conditions and using appropriate work-up procedures like slurrying in tert-butyl methyl ether to reduce impurities from 23% to below 1%.

- Differential scanning calorimetry (DSC) studies indicate that the triazole-containing intermediates are thermodynamically stable below 100 °C, allowing for safe handling during synthesis and purification.

Summary of Key Preparation Parameters

Research Findings and Perspectives

- The presence of the tert-butyl and methyl substituents on the 1,2,4-triazole ring enhances the compound’s stability and reactivity compared to unsubstituted triazoles.

- The compound exhibits potential as a ligand in coordination chemistry and catalysis, as well as antimicrobial and antifungal properties, making efficient synthetic routes valuable for pharmaceutical and material science applications.

- The use of continuous flow reactors in industrial synthesis represents a significant advancement, reducing reaction times and improving product quality.

- The two-stage one-pot synthesis strategy offers a streamlined approach with fewer purification steps and better impurity management, which is critical for scale-up and commercial production.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, where the triazole ring or the substituents may be oxidized to form various products.

Reduction: Reduction reactions can be used to modify the functional groups attached to the triazole ring.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various alkylated or acylated derivatives.

Scientific Research Applications

(3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine: has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme inhibitors and as a ligand in biochemical assays.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (3-(Tert-butyl)-1-methyl-1h-1,2,4-triazol-5-yl)methanamine depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved can vary, but typically involve binding to active sites or interacting with key residues in proteins.

Comparison with Similar Compounds

Structural and Electronic Differences

Key structural analogs differ in substituents on the triazole ring and methanamine moiety. Below is a comparative analysis:

Table 1: Structural and Electronic Comparison

Physicochemical Properties

- Lipophilicity : The tert-butyl group in the target compound increases logP (~2.1) compared to analogs like 1-methyl-1H-triazole-5-methanamine (logP ~0.5) .

- Solubility : The target compound is more soluble in organic solvents (e.g., dichloromethane) than polar analogs like (3-cyclopropyl)methanamine hydrochloride , which is water-soluble as a salt .

- Thermal Stability : Tert-butyl derivatives exhibit higher thermal stability (decomposition >200°C) versus cyclopropyl analogs (<150°C) .

Biological Activity

The compound (3-(Tert-butyl)-1-methyl-1H-1,2,4-triazol-5-yl)methanamine , also known by its CAS number 1803584-02-2, is a triazole derivative that has garnered attention in medicinal chemistry for its potential biological activities. This article provides a detailed exploration of its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- IUPAC Name : this compound

- Molecular Weight : 268.32 g/mol

- CAS Number : 1803584-02-2

- Structure : The presence of the triazole ring contributes to its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound primarily involves modulation of neurotransmitter receptors and potential anticancer effects. It has been studied for its interaction with GABA receptors and other molecular targets.

Pharmacological Effects

- Cognitive Enhancement :

- Anticancer Activity :

- Selectivity and Affinity :

Study 1: Cognitive Performance Enhancement

A study investigated the effects of this compound on cognitive functions in rats. The results indicated a significant improvement in memory tasks without increasing anxiety levels or causing convulsions .

Study 2: Anticancer Efficacy

Research published in MDPI highlighted that triazole derivatives exhibited substantial cytotoxicity against human leukemia cell lines (CEM-C7 and U937). Flow cytometry analyses revealed that these compounds could induce apoptosis effectively at low concentrations . The IC50 values for these derivatives were reported to be significantly lower than those for established chemotherapeutic agents like doxorubicin.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.65 | Apoptosis induction via caspase activation |

| U937 (Leukemia) | 0.48 | Cell cycle arrest and apoptosis |

| HCT116 (Colon) | 0.78 | Increased p53 expression |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.